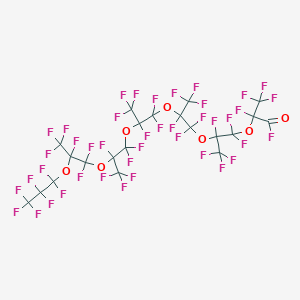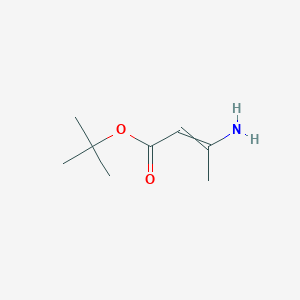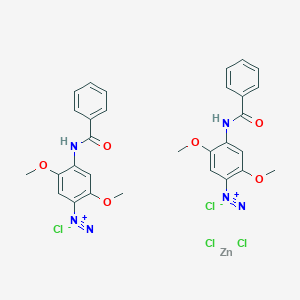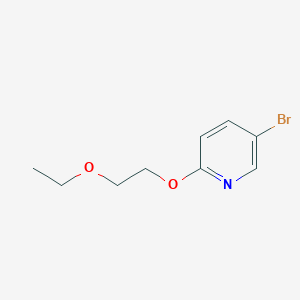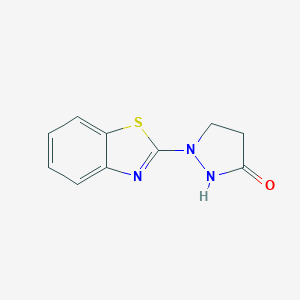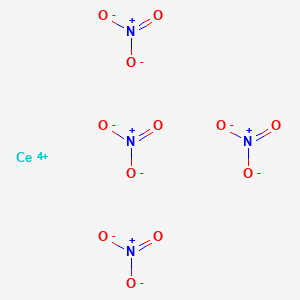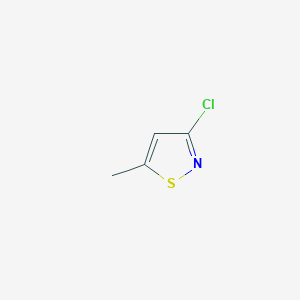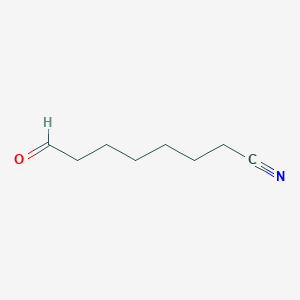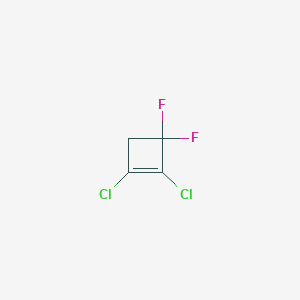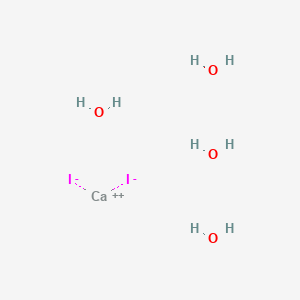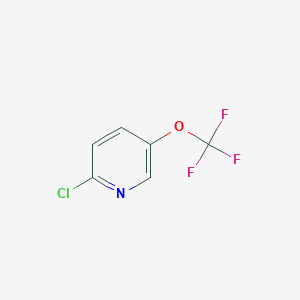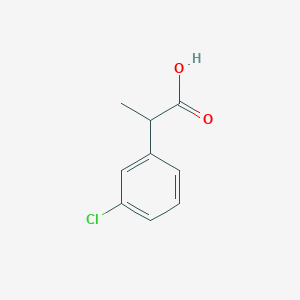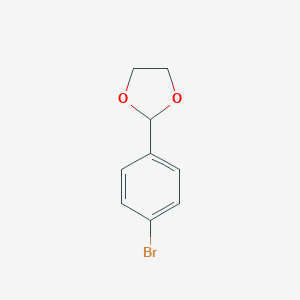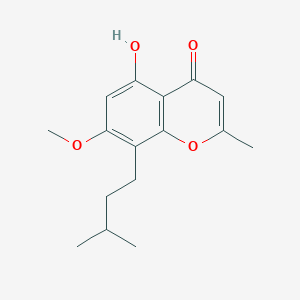
Chromone, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromones are a class of organic compounds that have gained significant attention in recent years due to their diverse biological activities. Among the various chromones, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone exhibits significant antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone in lab experiments is its low toxicity. However, the compound is relatively unstable and can undergo degradation under certain conditions, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone. One area of interest is the development of novel synthetic methods for the compound, which may improve its stability and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone involves the condensation of 2-methylresorcinol with isopentenyl pyrophosphate in the presence of a prenyltransferase enzyme. This reaction results in the formation of 5-hydroxy-8-isopentenyl-2-methylchroman-4-one, which is subsequently methylated to yield 5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone.
Aplicaciones Científicas De Investigación
5-hydroxy-8-isopentyl-7-methoxy-2-methyl-chromone has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has been studied for its potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
13475-10-0 |
|---|---|
Nombre del producto |
Chromone, 5-hydroxy-8-isopentyl-7-methoxy-2-methyl- |
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
5-hydroxy-7-methoxy-2-methyl-8-(3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C16H20O4/c1-9(2)5-6-11-14(19-4)8-13(18)15-12(17)7-10(3)20-16(11)15/h7-9,18H,5-6H2,1-4H3 |
Clave InChI |
GDYYZGCWKQVLFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CCC(C)C |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CCC(C)C |
Sinónimos |
5-Hydroxy-8-isopentyl-7-methoxy-2-methylchromone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



